molecular formula C8H4F4N2S B13283950 6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine

6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine

Cat. No.: B13283950
M. Wt: 236.19 g/mol
InChI Key: BPPDVDDKDQTGTR-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine is a fluorinated benzothiazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and catalysts to achieve the desired fluorination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. The use of advanced fluorination techniques and specialized equipment is essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different fluorinated benzothiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine is unique due to its specific fluorinated benzothiazole structure. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity.

Properties

Molecular Formula

C8H4F4N2S

Molecular Weight

236.19 g/mol

IUPAC Name

6-fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine

InChI

InChI=1S/C8H4F4N2S/c9-3-1-4(13)6-5(2-3)15-7(14-6)8(10,11)12/h1-2H,13H2

InChI Key

BPPDVDDKDQTGTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1N)N=C(S2)C(F)(F)F)F

Origin of Product

United States

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